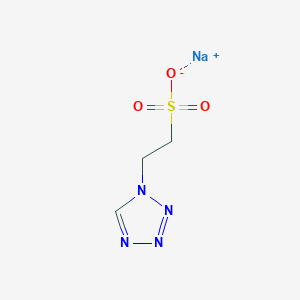

sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate is a chemical compound with the molecular formula C₃H₅N₄NaO₃S and a molecular weight of 200.2 g/mol . This compound is known for its unique structure, which includes a tetrazole ring and a sulfonate group, making it a versatile molecule in various chemical and biological applications.

Mécanisme D'action

Target of Action

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate is a compound that primarily targets receptors in the body due to its structural properties . The planar structure of the tetrazole component of the compound allows it to stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .

Mode of Action

The interaction of this compound with its targets involves the compound’s electron-donating and electron-withdrawing properties . These properties allow the compound to interact with various receptors in the body, leading to changes in the receptor’s activity .

Biochemical Pathways

This compound affects various biochemical pathways due to its interaction with different receptors

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. Tetrazolate anions, a component of the compound, are more soluble in lipids than carboxylic acids, which allows the compound to penetrate more easily through cell membranes . This property impacts the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with various receptors . These effects include a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in lipids allows it to penetrate cell membranes more easily, which can be affected by the lipid composition of the cells . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .

Méthodes De Préparation

The synthesis of sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

Substitution: The tetrazole ring can undergo substitution reactions with various reagents, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate can be compared with other similar compounds, such as:

1,2,4-Triazole: Another nitrogen-rich heterocycle with similar applications in chemistry and biology.

1H-1,2,3-Triazole: Known for its use in click chemistry and its ability to form stable complexes with metal ions.

Tetrazole derivatives: Various tetrazole derivatives have been studied for their biological and chemical properties.

The uniqueness of this compound lies in its combination of a tetrazole ring and a sulfonate group, which imparts distinct chemical and biological properties.

Activité Biologique

Sodium 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonate (CAS No: 1132-61-2) is a compound that has garnered attention for its biological activity, particularly as a buffering agent in biological research. This article explores its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃H₅N₄NaO₃S

- Molecular Weight : 200.2 g/mol

- Buffering Range : Effective in maintaining pH levels between 6 and 8.5, making it suitable for various biological applications .

This compound acts primarily as a non-ionic organic buffer. Its buffering capacity stems from its ability to resist changes in pH when acids or bases are added. This property is crucial in maintaining physiological conditions in cell cultures and biochemical assays.

Biological Applications

The compound is widely used in cell culture media due to its ability to stabilize pH levels. It is particularly beneficial in experiments involving sensitive biological systems where pH fluctuations can lead to significant variability in results.

Study on Buffering Capacity

A study evaluated the effectiveness of this compound compared to other common buffers such as MOPS and HEPES. The findings indicated that while all buffers maintained pH stability within the desired range, this compound exhibited superior performance under specific ionic conditions prevalent in cell culture environments .

| Buffer Type | pH Stability Range | Optimal Use Case |

|---|---|---|

| This compound | 6 - 8.5 | Cell cultures |

| MOPS | 6.5 - 7.9 | Molecular biology |

| HEPES | 7.2 - 7.6 | Biochemical assays |

In Vitro Studies

In vitro studies have shown that this compound can enhance the viability of certain cell lines under stress conditions by providing a stable environment for cellular processes. For instance, when used in conjunction with other growth factors in fibroblast cultures, it helped maintain cellular morphology and function over extended periods .

Propriétés

IUPAC Name |

sodium;2-(tetrazol-1-yl)ethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O3S.Na/c8-11(9,10)2-1-7-3-4-5-6-7;/h3H,1-2H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPXBUHDYYEKRL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=NN1CCS(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N4NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.